molecular formula C18H21ClN4O2 B2681649 2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 946371-49-9

2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2681649
CAS No.: 946371-49-9
M. Wt: 360.84
InChI Key: FPYJJNNPMBAOPG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy-methylpyrimidinyl group, and a piperazinyl ethanone moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-Chlorophenylacetic Acid: This can be achieved through the chlorination of phenylacetic acid.

    Formation of 4-Chlorophenylacetyl Chloride: This intermediate is synthesized by reacting 4-chlorophenylacetic acid with thionyl chloride.

    Synthesis of 4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazine: This involves the reaction of 6-methoxy-2-methylpyrimidine with piperazine under controlled conditions.

    Final Coupling Reaction: The final step involves the coupling of 4-chlorophenylacetyl chloride with 4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(4-(2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone
  • 2-(4-Chlorophenyl)-1-(4-(6-methoxy-4-pyrimidinyl)piperazin-1-yl)ethanone

Uniqueness

2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone is unique due to the presence of the methoxy group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-13-20-16(12-17(21-13)25-2)22-7-9-23(10-8-22)18(24)11-14-3-5-15(19)6-4-14/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYJJNNPMBAOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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